ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate chemical properties
ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate chemical properties
An In-depth Technical Guide: Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate: Chemical Properties and Synthetic Utility
Executive Summary This guide provides a comprehensive technical overview of ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its diverse biological activities.[1][2] This document delves into the core chemical properties of this specific derivative, including its molecular structure, tautomerism, physicochemical characteristics, and spectroscopic profile. Furthermore, it presents a detailed synthetic protocol, explores its key chemical reactivities, and discusses its applications as a versatile building block for creating more complex molecules. The insights herein are curated to provide researchers, scientists, and drug development professionals with the foundational knowledge required for its effective use in the laboratory.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor allow it to interact with a wide array of biological targets. This has led to the development of numerous successful therapeutic agents across various disease areas, including inflammation, cancer, and infectious diseases.[1][2] Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate represents a functionally rich and synthetically accessible member of this class, making it a valuable starting material for the synthesis of novel bioactive compounds.
Molecular Structure and Physicochemical Properties
Chemical Identity
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Systematic Name: Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
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Molecular Formula: C₇H₁₀N₂O₃[3]
Structural Elucidation and Tautomerism
A critical feature of 5-hydroxypyrazoles is their existence in tautomeric equilibrium with their keto form, 5-oxo-4,5-dihydropyrazole. This keto-enol tautomerism is influenced by the solvent, temperature, and pH. While named as the "5-hydroxy" derivative, the keto form can be a significant contributor to its overall chemical behavior. Studies on analogous compounds, such as methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, have shown that the hydroxy (enol) form is predominant in polar aprotic solvents like DMSO, which is crucial for spectroscopic analysis.[6]
Caption: Keto-enol tautomerism of the title compound.
Physicochemical Data Summary
The key physicochemical properties are summarized below, providing essential data for experimental design, handling, and storage.
| Property | Value | Source |
| Melting Point | 140-141 °C | [5] |
| Boiling Point | 337.2 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.29 g/cm³ (Predicted) | [5] |
| pKa | 8.31 ± 0.28 (Predicted) | [3] |
| XLogP3 | 0.3 | [5] |
| Storage | Sealed in dry, Room Temperature | [3] |
Synthesis and Purification
Mechanistic Rationale
The synthesis of 5-hydroxypyrazole-3-carboxylates is classically achieved via a condensation reaction between a substituted hydrazine and a β-keto ester or its equivalent. A highly relevant and efficient method involves the reaction of methylhydrazine with diethyl butynedioate.[7] This reaction proceeds through a Michael addition of the hydrazine to one of the activated alkyne carbons, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic pyrazole ring.
Recommended Synthetic Protocol
The following protocol is adapted from a described synthesis method for the title compound.[7]
Expertise Note: The initial reaction is highly exothermic. Maintaining a low temperature (< 0 °C) during the addition of methylhydrazine is critical to prevent side reactions and ensure a high yield of the desired intermediate. The subsequent thermal cyclization should be monitored to ensure complete conversion.
Caption: Workflow for the synthesis of the title compound.
Step-by-Step Methodology:
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Reaction Setup: In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve diethyl butynedioate in diethyl ether.
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Condensation: Cool the solution to -10 °C using an ice-salt bath.
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Reagent Addition: Add a 40% aqueous solution of methylhydrazine dropwise via the dropping funnel. Ensure the internal temperature does not rise above 0 °C.[7]
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Intermediate Formation: Upon completion of the addition, stir the reaction for an additional 30 minutes at -5 °C. A significant amount of white solid will precipitate.[7]
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Isolation: Isolate the solid intermediate by suction filtration, washing the filter cake with a small amount of cold diethyl ether.
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Cyclization: Transfer the dried intermediate to a clean flask and heat it in a preheated oil bath at 100 °C until the reaction is complete (as monitored by Thin Layer Chromatography).
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Purification: After cooling to room temperature, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the final product.
Spectroscopic and Analytical Characterization
Definitive structural confirmation relies on a combination of spectroscopic methods. While specific spectra for the title compound are not widely published, data can be reliably predicted based on its structure and published data for close analogs.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The use of DMSO-d₆ as a solvent is recommended to clearly observe the hydroxyl proton.
Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Notes ~12.0 Singlet (broad) 1H OH The acidic proton on the hydroxyl group, its broadness and position are characteristic. Analog data shows this at 12.16 ppm.[6] ~6.0 Singlet 1H Pyrazole C4-H Aromatic proton on the pyrazole ring. Analog data shows this at 5.98 ppm.[6] 4.25 Quartet 2H -OCH₂CH₃ Ethyl ester methylene protons, split by the adjacent methyl group. 3.75 Singlet 3H N-CH₃ Methyl group attached to the pyrazole nitrogen. | 1.30 | Triplet | 3H | -OCH₂CH₃ | Ethyl ester methyl protons, split by the adjacent methylene group. |
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¹³C NMR: The carbon spectrum will confirm the carbon backbone of the molecule.
Predicted Chemical Shift (δ, ppm) Assignment ~162 Ester Carbonyl (C=O) ~155 Pyrazole C5-OH ~140 Pyrazole C3 ~95 Pyrazole C4 ~61 -OCH₂CH₃ ~35 N-CH₃ | ~14 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
|---|---|---|
| 3200-3400 (broad) | O-H | Stretching (hydroxyl) |
| ~1725 | C=O | Stretching (ester carbonyl) |
| ~1600, ~1500 | C=N, C=C | Ring Stretching (pyrazole) |
| ~1250 | C-O | Stretching (ester) |
Mass Spectrometry (MS)
Under electron ionization (EI), the molecule is expected to show a prominent molecular ion (M⁺) peak at m/z = 170. Key fragmentation pathways would likely involve the loss of the ethoxy group (-•OCH₂CH₃, m/z = 45) from the ester, or the loss of ethylene (C₂H₄) via McLafferty rearrangement, followed by subsequent fragmentation of the pyrazole ring.
Chemical Reactivity and Synthetic Utility
Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is a trifunctional molecule, with reactive sites at the hydroxyl group, the ester, and the pyrazole ring, making it a versatile synthetic intermediate.
Caption: Key reaction pathways of the title compound.
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Reactions at the Hydroxyl Group: The phenolic hydroxyl group is nucleophilic and can undergo O-alkylation or O-acylation under basic conditions. Critically, it can also be converted into a good leaving group. For instance, treatment with phosphorus oxybromide (POBr₃) effectively replaces the hydroxyl group with a bromine atom, yielding ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, a key intermediate for cross-coupling reactions.[7]
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Reactions at the Ester Group: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be activated (e.g., to an acid chloride) and reacted with amines to form amides, expanding the molecular diversity.
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Reactions on the Pyrazole Ring: The pyrazole ring itself can undergo electrophilic aromatic substitution, typically at the C4 position. The position is activated by the electron-donating hydroxyl and N-methyl groups.
Applications in Research and Drug Development
The value of this compound lies in its role as a scaffold and intermediate for the synthesis of potential therapeutic agents.
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Scaffold for Bioactive Molecules: Pyrazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8][9] This compound provides a pre-functionalized core that can be elaborated through the reactions described above to build libraries of novel compounds for biological screening.
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Key Synthetic Intermediate: Its utility as a building block is demonstrated in multi-step syntheses. For example, after converting the hydroxyl to a bromo group, the ester can be hydrolyzed and converted to an amine, yielding 5-bromo-1-methyl-1H-pyrazol-3-amine, another versatile building block.[7]
Conclusion
Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is a compound with significant potential for chemical synthesis and drug discovery. Its well-defined physicochemical properties, accessible synthesis, and multiple reactive sites provide a robust platform for creating novel molecular architectures. A thorough understanding of its tautomerism, spectroscopic characteristics, and chemical reactivity is essential for any researcher aiming to leverage this valuable pyrazole derivative in their work.
References
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ChemBK. (2024, April 9). Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate. Retrieved from [Link]
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Ghaleh, S. G., et al. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2014(4), M843. Retrieved from [Link]
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Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). Retrieved from [Link]
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Kamal, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4930. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
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Garia, A., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Catalysts, 12(11), 1391. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. CN106279586A.
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